![molecular formula C20H19N3O4S B2417775 N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 895010-17-0](/img/structure/B2417775.png)
N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide
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Overview
Description
The compound “N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a thiazole ring, a pyridine ring, and a dioxine ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through a series of reactions involving the formation of the thiazole and pyridine rings, followed by the introduction of the dioxine ring .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole, pyridine, and dioxine rings. The ethoxy group attached to the thiazole ring and the pyridin-3-ylmethyl group attached to the carboxamide would also be key features .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups and rings. For example, the thiazole and pyridine rings might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of atoms and the presence of the various functional groups and rings. For example, the presence of the polar carboxamide group could influence the compound’s solubility .Scientific Research Applications
Synthesis and Biological Activities
Heterocyclic Compound Synthesis : The synthesis of novel heterocyclic compounds, including benzodifuranyls, triazines, oxadiazepines, and thiazolopyrimidines, derived from natural products like visnaginone and khellinone, showcases the chemical versatility of benzothiazole derivatives. These compounds were evaluated for their COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities, highlighting the potential for developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Fluorescence Properties and Anticancer Activity : Co(II) complexes of thiazol-2-yl derivatives have been synthesized and studied for their fluorescence properties and anticancer activity against human breast cancer cell lines. This suggests the use of such compounds in the development of diagnostic tools and therapeutic agents (Vellaiswamy & Ramaswamy, 2017).
Environmental Applications : The use of thiazol-2-yl derivatives for the removal of heavy metals from industrial wastes demonstrates an environmental application. This highlights the potential of these compounds in addressing pollution and enhancing waste treatment processes (Zargoosh, Sohrabi, Abdolmaleki, & Firouz, 2015).
Antimicrobial and Antituberculosis Activities : The design and synthesis of thiazole-aminopiperidine hybrid analogues as Mycobacterium tuberculosis GyrB inhibitors present another significant area of research. Such studies contribute to the ongoing efforts in combating tuberculosis and other bacterial infections, showcasing the therapeutic potential of benzothiazole derivatives (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).
Future Directions
properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-2-26-15-6-3-7-17-18(15)22-20(28-17)23(12-14-5-4-8-21-11-14)19(24)16-13-25-9-10-27-16/h3-8,11,13H,2,9-10,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJRBJVKNZCXRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=COCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide |
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